molecular formula C9H9N3O2 B2900840 4-N-Furfurylcytosine CAS No. 847035-46-5

4-N-Furfurylcytosine

Cat. No.: B2900840
CAS No.: 847035-46-5
M. Wt: 191.19
InChI Key: PPZNKEWLJJEHRV-UHFFFAOYSA-N
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Description

4-N-Furfurylcytosine is a derivative of cytosine, a pyrimidine nucleobase, modified with a furfural group at the N4 position. This compound has garnered attention due to its potential anti-aging properties and its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Furfurylcytosine typically involves the reaction of cytosine with furfural under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the N4-furfuryl bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-N-Furfurylcytosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized carboxylic acids, reduced alcohol derivatives, and substituted furfurylcytosine compounds .

Scientific Research Applications

Mechanism of Action

The anti-aging effects of 4-N-Furfurylcytosine are primarily attributed to its ability to enhance mitochondrial activity and reduce intracellular reactive oxygen species levels. It modulates the TORC1 signaling pathway, which plays a crucial role in cellular metabolism and aging .

Comparison with Similar Compounds

Uniqueness: 4-N-Furfurylcytosine stands out due to its specific modification with a furfural group, which imparts unique anti-aging properties not observed in other cytosine derivatives. Its ability to enhance mitochondrial function and reduce oxidative stress makes it a promising candidate for further research and development .

Properties

IUPAC Name

6-(furan-2-ylmethylamino)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-9-10-4-3-8(12-9)11-6-7-2-1-5-14-7/h1-5H,6H2,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZNKEWLJJEHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC=NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847035-46-5
Record name 4-{[(furan-2-yl)methyl]amino}-1,2-dihydropyrimidin-2-one
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